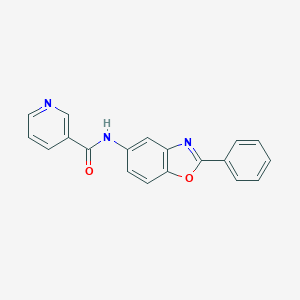
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide, also known as PBN, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBN is a derivative of nicotinamide and is a potent antioxidant that has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent antioxidant that can scavenge free radicals and protect against oxidative stress. N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has also been shown to have neuroprotective effects and can protect against various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
作用機序
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also upregulates the expression of antioxidant enzymes such as superoxide dismutase and catalase. N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide's neuroprotective effects are thought to be mediated by its ability to inhibit apoptosis and reduce oxidative stress in neurons. Its anti-inflammatory effects are thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has been found to have a variety of biochemical and physiological effects. It can protect against oxidative stress, reduce inflammation, and inhibit apoptosis. N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has also been found to improve cognitive function and memory in animal models.
実験室実験の利点と制限
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has several advantages as a research tool. It is a potent antioxidant and can protect against oxidative stress in various cell types. N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide is also relatively stable and can be easily synthesized in large quantities. However, N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide has some limitations as a research tool. It can have off-target effects and may interfere with other cellular processes. Additionally, N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-inflammatory agent for the treatment of various inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide and to identify any potential off-target effects.
合成法
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide can be synthesized by the condensation of 2-aminonicotinamide with 2-aminobenzophenone in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified by recrystallization and characterized by various spectroscopic techniques.
特性
製品名 |
N-(2-Phenyl-benzooxazol-5-yl)-nicotinamide |
|---|---|
分子式 |
C19H13N3O2 |
分子量 |
315.3 g/mol |
IUPAC名 |
N-(2-phenyl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H13N3O2/c23-18(14-7-4-10-20-12-14)21-15-8-9-17-16(11-15)22-19(24-17)13-5-2-1-3-6-13/h1-12H,(H,21,23) |
InChIキー |
BEYPRDRIWNKJAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)
![N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B239869.png)
![N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239872.png)